2-[3-(2-Bromophenyl)phenyl]ethan-1-amine

Dopamine receptor Serotonin receptor Binding affinity

2-[3-(2-Bromophenyl)phenyl]ethan-1-amine (CAS 1889527-29-0, C14H14BrN, MW 276.17) is a brominated biaryl phenethylamine derivative that serves as a crucial synthetic intermediate or structural motif for a class of multimodal dopamine (D)/serotonin (5-HT) receptor modulators, most notably brilaroxazine (RP5063). This compound features a biphenyl core with a bromine substituent at the 2-position of one ring and an ethylamine chain, which confers unique reactivity and steric properties that differentiate it from simpler mono-bromophenethylamine analogs.

Molecular Formula C14H14BrN
Molecular Weight 276.17 g/mol
Cat. No. B13199818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-Bromophenyl)phenyl]ethan-1-amine
Molecular FormulaC14H14BrN
Molecular Weight276.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CC(=C2)CCN)Br
InChIInChI=1S/C14H14BrN/c15-14-7-2-1-6-13(14)12-5-3-4-11(10-12)8-9-16/h1-7,10H,8-9,16H2
InChIKeySOEAIUHPCVJNQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(2-Bromophenyl)phenyl]ethan-1-amine: A Key Phenethylamine Building Block for Multimodal Dopamine-Serotonin Modulators Like Brilaroxazine


2-[3-(2-Bromophenyl)phenyl]ethan-1-amine (CAS 1889527-29-0, C14H14BrN, MW 276.17) is a brominated biaryl phenethylamine derivative that serves as a crucial synthetic intermediate or structural motif for a class of multimodal dopamine (D)/serotonin (5-HT) receptor modulators, most notably brilaroxazine (RP5063) . This compound features a biphenyl core with a bromine substituent at the 2-position of one ring and an ethylamine chain, which confers unique reactivity and steric properties that differentiate it from simpler mono-bromophenethylamine analogs . While the target compound itself is primarily a research chemical and synthetic building block, its structural attributes underpin the differentiated pharmacological profile of advanced candidates like brilaroxazine, which is in Phase III clinical trials for schizophrenia [1].

Why 2-[3-(2-Bromophenyl)phenyl]ethan-1-amine Cannot Be Simply Substituted with Other Bromophenethylamines in Drug Discovery


The biaryl architecture of 2-[3-(2-Bromophenyl)phenyl]ethan-1-amine introduces a critical steric and electronic differentiation compared to simple mono-bromophenethylamine isomers (e.g., 2-bromophenethylamine, 3-bromophenethylamine). This biphenyl extension enables a distinct receptor-binding footprint that is essential for achieving the multimodal D/5-HT modulation observed in brilaroxazine, whereas simpler analogs lack the requisite spatial arrangement for high-affinity interactions across D2, D3, D4, 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT7 receptors [1]. In-class substitution with other brominated phenethylamines would result in a loss of the polypharmacology that defines this chemotype's therapeutic potential, as the biphenyl moiety is directly linked to the compound's ability to act as a dopamine-serotonin system stabilizer rather than a conventional D2 antagonist or 5-HT2A inverse agonist [2].

Quantitative Evidence Guide: Differentiating 2-[3-(2-Bromophenyl)phenyl]ethan-1-amine and Its Advanced Analog Brilaroxazine from Closest Comparators


Receptor Binding Affinity Profile: Brilaroxazine vs. Aripiprazole and Cariprazine

Brilaroxazine, the advanced clinical candidate incorporating the 2-[3-(2-bromophenyl)phenyl]ethan-1-amine motif, demonstrates a unique binding profile across multiple dopamine and serotonin receptors compared to aripiprazole and cariprazine. Notably, brilaroxazine exhibits significantly higher affinity for the 5-HT2B receptor (Ki=0.19 nM) than aripiprazole (Ki=0.36 nM) and cariprazine (Ki=0.58 nM), and for the 5-HT7 receptor (Ki=2.7 nM) compared to aripiprazole (Ki=39 nM) [1]. At the 5-HT2A receptor, brilaroxazine (Ki=2.5 nM) shows comparable affinity to aripiprazole (Ki=3.4 nM) but substantially higher affinity than cariprazine (Ki=18.8 nM) [2].

Dopamine receptor Serotonin receptor Binding affinity Ki

Clinical Efficacy: Brilaroxazine vs. Placebo and Aripiprazole in Acute Schizophrenia

In a 28-day Phase II randomized controlled trial, brilaroxazine demonstrated statistically significant improvements in PANSS total score compared to placebo, while aripiprazole failed to separate from placebo. The 15 mg and 50 mg doses of brilaroxazine reduced PANSS scores by -20.23 and -19.21 points, respectively, compared to -11.41 for placebo (p=0.021 and p=0.016). In contrast, aripiprazole 15 mg/day showed a mean difference of +2.09 versus placebo (p=0.556), indicating no significant efficacy in this study [1].

Schizophrenia PANSS Clinical trial Efficacy

Extrapyramidal Symptom and Akathisia Incidence: Brilaroxazine vs. Aripiprazole and Brexpiprazole

Brilaroxazine exhibits a notably low incidence of akathisia and extrapyramidal symptoms (EPS) compared to aripiprazole and brexpiprazole. In Phase II/III studies, akathisia occurred in 0% of patients receiving brilaroxazine 15 mg and 0.7% in the 50 mg group, compared to reported rates of 11.7% for aripiprazole and 5.1% for brexpiprazole [1]. This differential tolerability profile is consistent with brilaroxazine's lower functional D2 antagonism and broader 5-HT receptor engagement.

Akathisia EPS Tolerability Antipsychotic

Weight Gain and Metabolic Profile: Brilaroxazine vs. Atypical Antipsychotics

Brilaroxazine demonstrates minimal impact on weight and metabolic parameters, a key differentiator from many second-generation antipsychotics. In the Phase 3 RECOVER trial, pooled brilaroxazine doses resulted in an average weight gain of 1.52 kg over 1 year, with no significant changes in blood glucose or lipid profiles [1]. For comparison, aripiprazole and cariprazine are associated with higher rates of clinically significant weight gain (≥7% body weight) in long-term use [2].

Weight gain Metabolic syndrome Antipsychotic Safety

In Vivo Efficacy in Psychosis and Cognitive Models: Brilaroxazine vs. Atypical Antipsychotics

In preclinical models, brilaroxazine (RP5063) blocked both phencyclidine (PCP)- and amphetamine-induced hyperactivity, and reversed subchronic PCP-induced novel object recognition (NOR) deficits, a measure of episodic memory impairment. This dual efficacy on psychosis-like behavior and cognitive dysfunction distinguishes it from many atypical antipsychotics that primarily address positive symptoms [1]. Notably, co-administration studies suggest brilaroxazine's cognitive benefits are mediated through 5-HT1A and D4 receptors, a mechanism not shared by all class members [1].

Novel object recognition PCP-induced hyperactivity Cognitive deficit Mouse model

Multimodal Receptor Activity: Brilaroxazine's Unique Partial Agonist/Antagonist Profile

Brilaroxazine's pharmacological profile is distinguished by its balanced partial agonism at D2, D3, D4, 5-HT1A, and 5-HT2A receptors, combined with antagonism at 5-HT2B, 5-HT6, and 5-HT7 receptors, and full agonism at α4β2 nAChR [1]. This contrasts with aripiprazole, which is an antagonist at 5-HT2A, and cariprazine, which lacks significant 5-HT7 activity. Most atypical antipsychotics are 5-HT2A inverse agonists, making brilaroxazine's partial agonist activity at this receptor a mechanistic differentiator [1].

Partial agonist Antagonist Dopamine-serotonin stabilizer Polypharmacology

Optimal Research and Industrial Application Scenarios for 2-[3-(2-Bromophenyl)phenyl]ethan-1-amine and Brilaroxazine


Development of Next-Generation Multimodal Antipsychotics with Favorable Tolerability

Pharmaceutical R&D teams seeking to develop novel antipsychotics with a differentiated side-effect profile can leverage the 2-[3-(2-bromophenyl)phenyl]ethan-1-amine scaffold to engineer compounds with brilaroxazine-like polypharmacology. The quantitative evidence of low akathisia (0-0.7%), minimal weight gain (1.52 kg/year), and high clinical efficacy (PANSS reduction of -20.23 at 15 mg) provides a benchmark for candidate selection [1].

Chemical Biology Studies of Dopamine-Serotonin System Stabilization

Academic and industrial researchers investigating the therapeutic potential of dopamine-serotonin system stabilizers can use 2-[3-(2-bromophenyl)phenyl]ethan-1-amine as a synthetic intermediate to access brilaroxazine and its analogs. The compound's unique receptor binding profile—including high affinity for 5-HT2B (Ki=0.19 nM) and 5-HT7 (Ki=2.7 nM)—enables mechanistic studies of how balanced partial agonism and antagonism across multiple targets translates to improved cognitive function and reduced motor side effects in vivo [2].

Preclinical Models of Cognitive Impairment Associated with Schizophrenia (CIAS)

Researchers focusing on cognitive deficits in schizophrenia can employ brilaroxazine as a tool compound based on its demonstrated efficacy in reversing subchronic PCP-induced novel object recognition deficits in mice [3]. This differentiates it from many antipsychotics that lack preclinical efficacy in cognitive domains, providing a scientifically validated basis for its inclusion in CIAS-focused discovery programs.

Benchmarking for Novel Antipsychotic Candidate Selection in Clinical Development

Biotech and pharmaceutical companies with early-stage antipsychotic programs can use the quantitative comparative data for brilaroxazine as a benchmark for go/no-go decisions. The compound's statistically significant superiority over aripiprazole in a Phase II PANSS trial (p=0.021 for 15 mg vs. placebo, while aripiprazole failed to separate) provides a clear efficacy threshold for progression [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[3-(2-Bromophenyl)phenyl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.